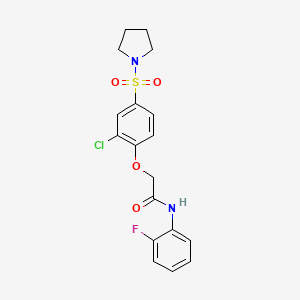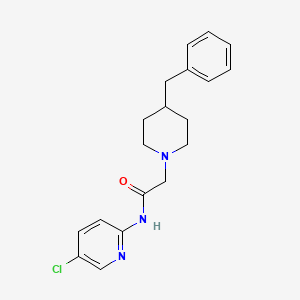![molecular formula C25H21FN2O B3496538 1-(2-FLUOROPHENYL)-4-[3-(2-PHENYLETHYNYL)BENZOYL]PIPERAZINE](/img/structure/B3496538.png)
1-(2-FLUOROPHENYL)-4-[3-(2-PHENYLETHYNYL)BENZOYL]PIPERAZINE
概要
説明
1-(2-FLUOROPHENYL)-4-[3-(2-PHENYLETHYNYL)BENZOYL]PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
準備方法
The synthesis of 1-(2-FLUOROPHENYL)-4-[3-(2-PHENYLETHYNYL)BENZOYL]PIPERAZINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl and phenylethynylbenzoyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(2-FLUOROPHENYL)-4-[3-(2-PHENYLETHYNYL)BENZOYL]PIPERAZINE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl and phenylethynylbenzoyl moieties.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield simpler fragments.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2-FLUOROPHENYL)-4-[3-(2-PHENYLETHYNYL)BENZOYL]PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound’s unique properties make it useful in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-(2-FLUOROPHENYL)-4-[3-(2-PHENYLETHYNYL)BENZOYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the phenylethynylbenzoyl group modulates its activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-(2-FLUOROPHENYL)-4-[3-(2-PHENYLETHYNYL)BENZOYL]PIPERAZINE can be compared with other similar compounds, such as:
1-(2-FLUOROPHENYL)-3-(2-ETHYLPHENYL)UREA: This compound shares the fluorophenyl group but differs in its overall structure and applications.
1-(2-FLUOROPHENYL)-3-(2,3-XYLYL)UREA: Another compound with a fluorophenyl group, but with different substituents and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[3-(2-phenylethynyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O/c26-23-11-4-5-12-24(23)27-15-17-28(18-16-27)25(29)22-10-6-9-21(19-22)14-13-20-7-2-1-3-8-20/h1-12,19H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBHXHIFCPINPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=CC(=C3)C#CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-[2-(biphenyl-2-ylamino)-2-oxoethyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3496456.png)
![5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3496464.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenoxy)methyl]benzamide](/img/structure/B3496473.png)

![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3496491.png)

![2-({[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B3496504.png)
![2-[4-(4-Methoxyphenyl)-6-methylpyrimidin-2-yl]sulfanyl-1-phenothiazin-10-ylethanone](/img/structure/B3496505.png)
![N-(3-acetylphenyl)-2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3496512.png)
![1-[(5-Chloro-2-methoxybenzoyl)amino]-3-(4-methylphenyl)thiourea](/img/structure/B3496514.png)
![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide](/img/structure/B3496523.png)
![2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B3496530.png)
![2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3496554.png)
![N-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYL]-N,4-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B3496559.png)
